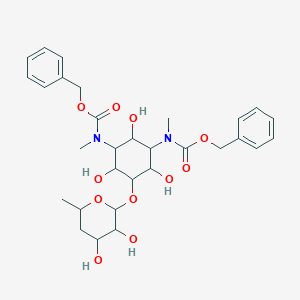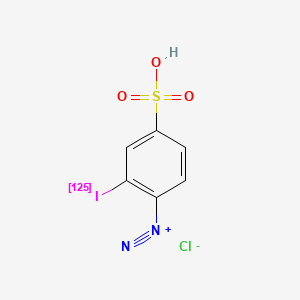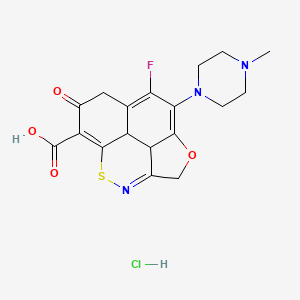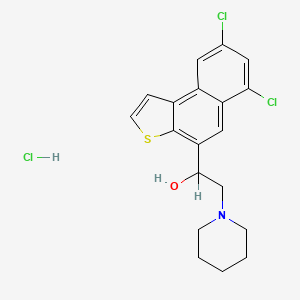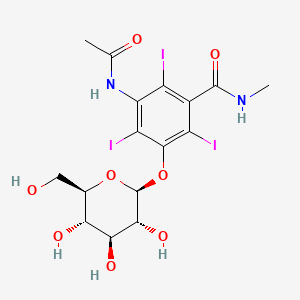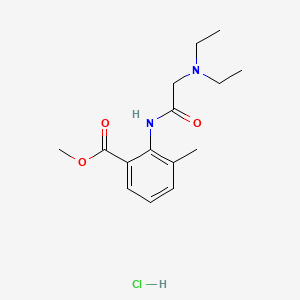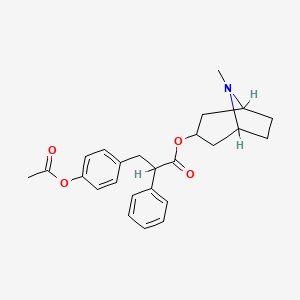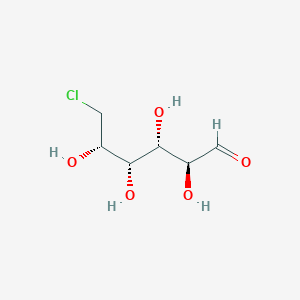
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Übersicht
Beschreibung
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal (CTH) is an important organic compound that has been studied for its various properties and applications. CTH is a chiral molecule, meaning it has two different forms, depending on the orientation of the hydroxyl groups. This molecule has been studied for its potential use in drug synthesis, as an intermediate in organic synthesis, and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Solubility in Ethanol-Water Solutions : The solubility of similar saccharides, including (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal (xylose) and other related compounds in ethanol-water mixtures, was studied. This research is important for understanding the solubility behavior of such saccharides in different solvent systems (Gong, Wang, Zhang, & Qu, 2012).
Synthesis and Characterisation in Phthalocyanine Derivatives : A study on the synthesis, characterization, and the photophysical and photochemical properties of novel phthalocyanine derivatives, including peripherally tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) substituted metal-free phthalocyanines, provides insight into potential applications in photodynamic therapy (PDT) (Demirbaş et al., 2017).
Plant Growth-Regulating Substances : A study on the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, which are structurally similar, investigated their impact on plant growth. This research helps to understand the growth-promoting activity related to the position of substituents in aromatic rings (Pybus, Smith, Wain, & Wightman, 1959).
Biosynthesis of Key Intermediates for Medicinal Compounds : A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase, a key intermediate for the synthesis of atorvastatin and rosuvastatin, demonstrates the potential of biosynthetic approaches in pharmaceutical production (Liu et al., 2018).
Anti-Inflammatory Properties : Research on new tetrahydro-2-(2-phenylethyl)chromones, including compounds with similar structural features like (5S, 6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4'-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone, indicates their potential anti-inflammatory properties and applications in medical research (Yu et al., 2020).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



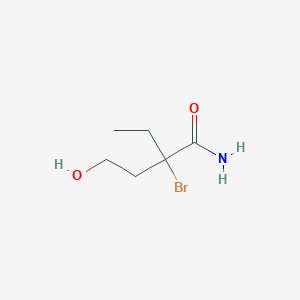
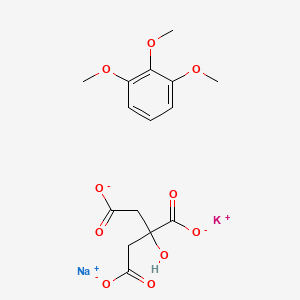
![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)
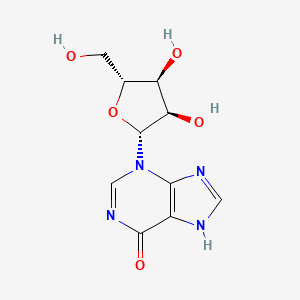
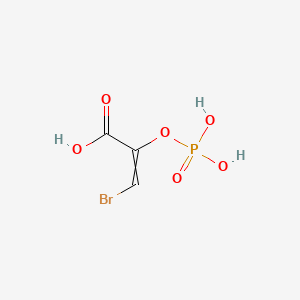
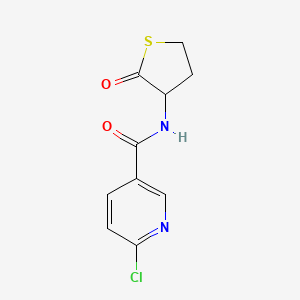
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
